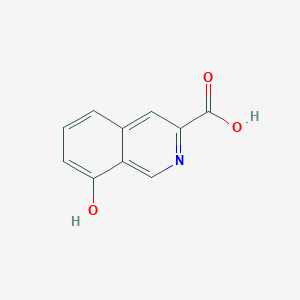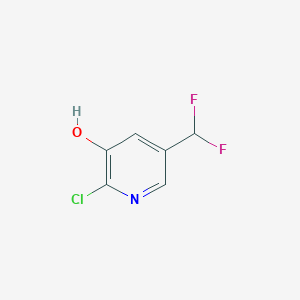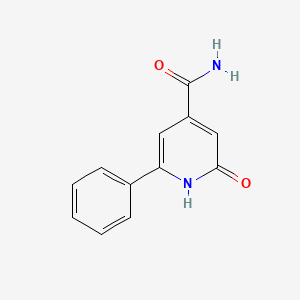
Bis(2-chloro-5-nitrobenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloro-5-nitrobenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C14H6Cl2N2O8. It is known for its applications in various chemical reactions and industrial processes due to its strong oxidizing properties. This compound is particularly notable for its use as an initiator in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-5-nitrobenzoyl) Peroxide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-chloro-5-nitrobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides, with reactions typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products are typically oxidized organic compounds, such as ketones or aldehydes.
Reduction: The major products include alcohols or amines, depending on the specific reducing agent used.
Substitution: The products vary based on the nucleophile used, resulting in different substituted organic compounds.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloro-5-nitrobenzoyl) Peroxide is widely used as an initiator in radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: In biological research, this compound is used as a tool to study oxidative stress and its effects on cellular processes. It is also investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties .
Industry: Industrially, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of specialty chemicals and as a bleaching agent in the textile industry .
Mécanisme D'action
The mechanism of action of Bis(2-chloro-5-nitrobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include organic substrates that undergo radical-induced transformations .
Comparaison Avec Des Composés Similaires
- Bis(2,4-dichlorobenzoyl) Peroxide
- Bis(1-hydroperoxyalkyl) Peroxides
- 1-Hydroperoxyalkyl 1-hydroxyalkyl Peroxides
Comparison: Bis(2-chloro-5-nitrobenzoyl) Peroxide is unique due to its specific substituents, which impart distinct chemical properties. Compared to Bis(2,4-dichlorobenzoyl) Peroxide, it has a nitro group that enhances its oxidizing ability. The presence of chlorine atoms also contributes to its reactivity and stability .
Propriétés
Formule moléculaire |
C14H6Cl2N2O8 |
|---|---|
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
(2-chloro-5-nitrobenzoyl) 2-chloro-5-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl2N2O8/c15-11-3-1-7(17(21)22)5-9(11)13(19)25-26-14(20)10-6-8(18(23)24)2-4-12(10)16/h1-6H |
Clé InChI |
OIZHYWMMSBPDFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OOC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)

![8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667256.png)

![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)

![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
